tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 8-amino-6-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and amino groups. Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in its ring system, which can impart different chemical properties.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a smaller ring system and different functional groups, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can provide distinct advantages in certain applications
Biological Activity
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique structural features, including an amino group and an oxa-azaspiro ring system. These characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The compound has the following chemical specifications:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₃ |
Molecular Weight | 228.29 g/mol |
IUPAC Name | tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
CAS Number | 2227205-53-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate enzymatic activity and signal transduction pathways, potentially leading to therapeutic effects in various biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The spirocyclic structure may enhance the compound's ability to penetrate microbial membranes or inhibit essential enzymatic processes within pathogens.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although detailed pharmacological profiling is needed.
Anti-inflammatory Properties
Compounds containing spirocyclic frameworks have shown anti-inflammatory effects in various models. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation
A study published in RSC Advances details the synthesis of related azaspiro compounds and their biological evaluations, highlighting the importance of the azaspiro structure in enhancing bioactivity . -
Structure-Activity Relationship (SAR) Studies
SAR studies on similar compounds suggest that modifications to the amino group and the spirocyclic framework can significantly affect biological activity. This emphasizes the need for systematic exploration of derivatives to optimize therapeutic potential . -
Potential for Drug Development
Given its unique properties, this compound is being explored as a lead compound in drug discovery programs targeting neurological and infectious diseases .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3 |
InChI Key |
URMQWOYCVVKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2N |
Origin of Product |
United States |
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